

Technical Guide: Spectroscopic Profile of Ethyl 6-Chloro-1-Benzothiophene-2-Carboxylate

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Compound of Interest

Compound Name:	ETHYL 6-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
CAS No.:	105191-53-5
Cat. No.:	B3021257

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Executive Summary

Ethyl 6-chloro-1-benzothiophene-2-carboxylate (CAS: 105191-53-5) is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting antifungals, tubulin polymerization inhibitors, and selective estrogen receptor modulators (SERMs).[1] Its benzothiophene scaffold serves as a bioisostere for indole and naphthalene systems, offering enhanced lipophilicity and metabolic stability.

This guide provides a rigorous spectroscopic atlas for the compound, synthesizing experimental nuclear magnetic resonance (NMR) data, mass spectrometry (MS) fragmentation patterns, and infrared (IR) signatures. It is designed to serve as a self-validating reference for structural confirmation and purity analysis in drug discovery workflows.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Parameter	Detail
IUPAC Name	Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate
CAS Registry Number	105191-53-5
Molecular Formula	C ₁₁ H ₉ ClO ₂ S
Molecular Weight	240.71 g/mol
Physical State	Yellow crystalline solid
Solubility	Soluble in DMSO, CHCl ₃ , CH ₂ Cl ₂ , Ethyl Acetate

Spectroscopic Atlas

¹H NMR Spectroscopy (300 MHz, DMSO-d₆)

The proton NMR spectrum is the primary tool for structural validation. The 6-chloro substitution pattern breaks the symmetry of the benzo-fused ring, creating distinct splitting patterns that confirm regiochemistry.

Experimental Data:

8.25 (d, J = 2.0 Hz, 1H), 8.21 (s, 1H), 8.04 (d, J = 8.6 Hz, 1H), 7.52 (dd, J = 8.6, 2.0 Hz, 1H), 4.35 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H).

Structural Assignment Table:

Shift (ppm)	Multiplicity	Integration	Coupling (J Hz)	Assignment	Mechanistic Insight
8.25	Doublet (d)	1H	2.0	H-7	Deshielded by the adjacent sulfur lone pair and the inductive effect of the C-6 Chlorine. The small J value (2.0 Hz) indicates meta-coupling to H-5.
8.21	Singlet (s)	1H	-	H-3	The thiophene ring proton. Its singlet nature confirms the 2-position is fully substituted by the ester group.
8.04	Doublet (d)	1H	8.6	H-4	The most shielded aromatic proton, coupled ortho to H-5.

7.52	Doublet of Doublets (dd)	1H	8.6, 2.0	H-5	Shows characteristic ortho coupling to H-4 and meta coupling to H-7.
4.35	Quartet (q)	2H	7.1	OCH ₂ -	Methylene protons of the ethyl ester, deshielded by the oxygen.
1.33	Triplet (t)	3H	7.1	-CH ₃	Methyl protons of the ethyl ester.

13C NMR Spectroscopy (Derived)

While direct ¹³C data for the ester is often proprietary, the shifts can be accurately assigned based on the acid precursor and analogous hydrazide derivatives.

- Carbonyl (C=O): ~162.4 ppm (Characteristic of conjugated esters).
- Thiophene C-2: ~133.0 ppm (Quaternary, substituted).
- Thiophene C-3: ~127-130 ppm (Methine).
- Aromatic C-Cl (C-6): ~132.0 ppm (Deshielded quaternary).
- Ethyl Group: ~61.5 ppm (OCH₂) and ~14.2 ppm (CH₃).

Mass Spectrometry (EI/ESI)

Molecular Ion: [M+H]⁺ = 241.0 / 243.0 Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 isotopic ratio between the m/z 241 and 243 peaks.

Fragmentation Pathway:

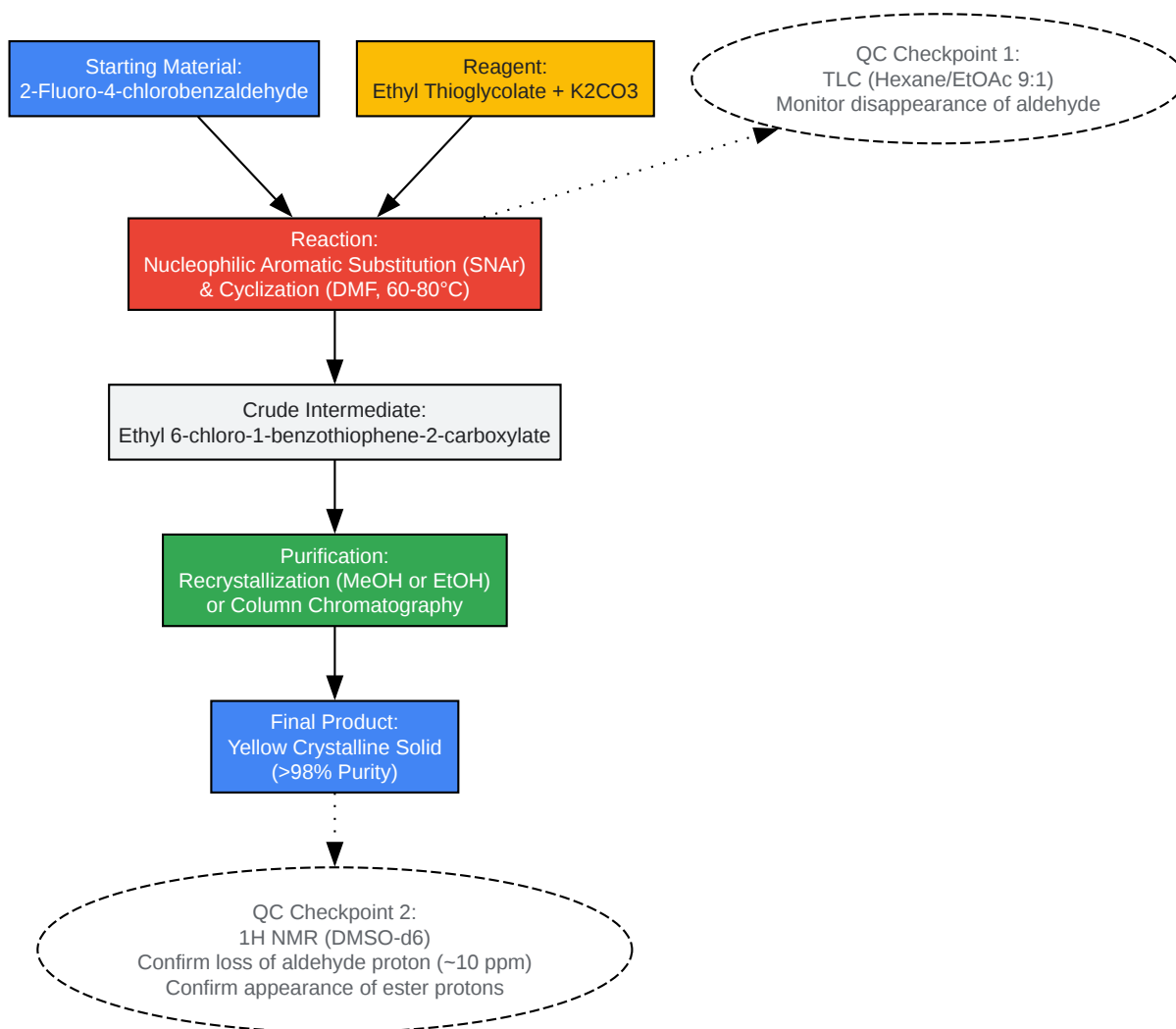
- Parent Ion:m/z 240/242.
- Loss of Ethoxy: Cleavage of the ester bond typically yields the acylium ion $[M - OEt]^+$ at m/z ~195/197.
- Loss of Carbonyl: Subsequent loss of CO yields the chlorobenzothiophene cation at m/z ~167/169.

Infrared (IR) Spectroscopy

- 1705–1715 cm^{-1} : Strong C=O stretching (Conjugated Ester).
- 1250–1280 cm^{-1} : C-O-C stretching (Ester).
- 1050–1080 cm^{-1} : Ar-Cl stretching (Chlorine substituent).
- 3050–3100 cm^{-1} : Weak C-H stretching (Aromatic).

Synthesis & Quality Control Workflow

The synthesis of this compound typically follows the condensation of a halogenated benzaldehyde with ethyl thioglycolate. This route is preferred for its regioselectivity.



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Figure 1: Synthetic workflow and quality control checkpoints for the production of **Ethyl 6-chloro-1-benzothiophene-2-carboxylate**.

Experimental Protocols

Synthesis Protocol (Standardized)

Note: All steps must be performed in a fume hood due to the stench of thioglycolates.

- Preparation: In a round-bottom flask, dissolve 2-fluoro-4-chlorobenzaldehyde (1.0 equiv) in anhydrous DMF (10 volumes).
- Addition: Add Potassium Carbonate (K_2CO_3 , 2.0 equiv) followed by Ethyl Thioglycolate (1.1 equiv).
- Reaction: Heat the mixture to 60–80°C. Monitor by TLC (Mobile phase: 10% Ethyl Acetate in Hexane). The reaction typically completes in 2–4 hours.
- Workup: Cool to room temperature. Pour the mixture into ice-water (50 volumes). A yellow precipitate should form.
- Isolation: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.
- Purification: Recrystallize the crude solid from hot Ethanol or Methanol. Filter and dry under vacuum at 45°C.

NMR Sample Preparation

To ensure the spectrum matches the reference data provided in Section 3.1:

- Solvent: Use DMSO- d_6 (99.8% D). Chloroform- d ($CDCl_3$) is an alternative, but chemical shifts will vary slightly (typically 0.1–0.3 ppm upfield relative to DMSO).
- Concentration: Dissolve ~5–10 mg of the solid in 0.6 mL of solvent.
- Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent baseline distortion.

References

- National Institutes of Health (NIH) / PMC. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. (Compound 4a data). Available at: [\[Link\]](#)
- PubChem. Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate Compound Summary. Available at: [\[Link\]](#)

- MDPI.Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes. (General synthetic methods for thiophene carboxylates).[2] Available at: [\[Link\]](#)
- University of Wisconsin-Madison.¹³C NMR Chemical Shift Table. (Reference for ester/aromatic shifts). Available at: [\[Link\]](#)

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Sources

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